molecular formula C32H20O2S2 B15251545 1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione CAS No. 84674-81-7

1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione

Cat. No.: B15251545
CAS No.: 84674-81-7
M. Wt: 500.6 g/mol
InChI Key: RYXYLDQTTLCBCK-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. This compound, in particular, is characterized by the presence of biphenyl and phenylthio groups attached to the anthracene core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Biphenylthio Intermediate: The biphenylthio group is introduced through a nucleophilic substitution reaction involving a biphenyl halide and a thiol compound.

    Attachment to Anthracene Core: The biphenylthio intermediate is then reacted with anthracene-9,10-dione under specific conditions to form the desired product. This step often requires the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core or the biphenylthio moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene compounds.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,1’-Biphenyl]-4-ylthio)-5-(phenylthio)anthracene-9,10-dione stands out due to its unique combination of biphenyl and phenylthio groups, which enhance its electron transport properties and stability in various applications. This makes it particularly valuable in advanced material science and electronic applications.

Properties

CAS No.

84674-81-7

Molecular Formula

C32H20O2S2

Molecular Weight

500.6 g/mol

IUPAC Name

1-(4-phenylphenyl)sulfanyl-5-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C32H20O2S2/c33-31-26-14-8-16-28(36-24-19-17-22(18-20-24)21-9-3-1-4-10-21)30(26)32(34)25-13-7-15-27(29(25)31)35-23-11-5-2-6-12-23/h1-20H

InChI Key

RYXYLDQTTLCBCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)SC6=CC=CC=C6

Origin of Product

United States

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